Intermediate Alkylamine Hydrophobicity Balances Oligonucleotide Retention vs. Organic-Solvent Demand
In IP-RP-LC, the hydrophobicity rank order of ion-pair reagents is triethylamine < dipropylamine < dibutylamine < dipentylamine [1]. Dipropylamine occupies an intermediate position, requiring lower organic-solvent concentration for oligonucleotide elution compared to dibutylamine or dipentylamine, while providing stronger retention than triethylamine [2]. This intermediate hydrophobicity offers a practical optimum: sufficient retention for shortmer impurity resolution without excessive organic modifier that can compromise ESI spray stability.
| Evidence Dimension | Alkylamine hydrophobicity rank and relative organic-solvent demand for oligonucleotide elution |
|---|---|
| Target Compound Data | Dipropylamine (DPA): intermediate hydrophobicity; intermediate organic-solvent requirement |
| Comparator Or Baseline | Triethylamine (TEA): lowest hydrophobicity, lowest organic demand; Dibutylamine (DBA): higher hydrophobicity, higher organic demand; Dipentylamine: highest, highest organic demand |
| Quantified Difference | Rank order: TEA < DPA < DBA < dipentylamine (qualitative rank established experimentally) |
| Conditions | IP-RP-LC of 22–24 nt oligonucleotides on C18 columns; mobile phases containing alkylamine acetates with acetonitrile gradient |
Why This Matters
Procurement of dipropylammonium acetate provides a predictable, intermediate chromatographic selectivity that cannot be replicated by the more common triethylammonium acetate nor by higher-hydrophobicity alternatives, making it essential for methods where both shortmer resolution and MS compatibility must be co-optimized.
- [1] Gilar M, Schomann N, Schott S, Rühl M. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography. J Chromatogr A. 2025;1753:465968. doi:10.1016/j.chroma.2025.465968. View Source
- [2] Vosáhlová Z, Gilar M, Kalíková K. Impact of ion-pairing systems choice on diastereomeric selectivity of phosphorothioated oligonucleotides in reversed-phase liquid chromatography. J Chromatogr A. 2024;1730:465074. doi:10.1016/j.chroma.2024.465074. View Source
